molecular formula C17H17ClFN3O2 B2795533 4-((5-chloropyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide CAS No. 1448052-07-0

4-((5-chloropyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide

Cat. No. B2795533
CAS RN: 1448052-07-0
M. Wt: 349.79
InChI Key: LEZVRPTYVURJKR-UHFFFAOYSA-N
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Description

4-((5-chloropyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been investigated extensively.

Scientific Research Applications

Stereochemistry and Pharmacological Profile

Research has shown that structural analogs based on specific pharmacophores, similar to "4-((5-chloropyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide," have generated interest due to their potential to facilitate memory processes and attenuate cognitive function impairments. These studies highlight the importance of stereochemistry in enhancing pharmacological profiles, suggesting that the configuration of stereocenters in such compounds could directly influence their biological properties (Veinberg et al., 2015).

Antitubercular Activity

Another area of application for derivatives of the mentioned compound is in the development of antitubercular agents. Modifications of similar structures have demonstrated significant activity against various strains of Mycobacterium tuberculosis, with some derivatives showing efficacy comparable to existing antitubercular drugs. This suggests a promising direction for the rational design of new leads in antitubercular drug development (Asif, 2014).

Role in CNS Acting Drugs

Compounds with specific functional chemical groups, including those related to "4-((5-chloropyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide," have been identified as potential leads for the synthesis of central nervous system (CNS) acting drugs. These compounds demonstrate a range of CNS effects, from depression and euphoria to convulsion, indicating their potential in developing treatments for CNS disorders (Saganuwan, 2017).

Ligands for D2-like Receptors

Arylcycloalkylamines, including phenylpiperidines and their derivatives, serve as key pharmacophoric groups in antipsychotic agents, illustrating their significance in modulating D2-like receptor activity. This emphasizes the potential of such compounds in the treatment of neuropsychiatric disorders, with modifications to their structure affecting potency and selectivity at these receptors (Sikazwe et al., 2009).

properties

IUPAC Name

4-(5-chloropyridin-2-yl)oxy-N-(2-fluorophenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O2/c18-12-5-6-16(20-11-12)24-13-7-9-22(10-8-13)17(23)21-15-4-2-1-3-14(15)19/h1-6,11,13H,7-10H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZVRPTYVURJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((5-chloropyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide

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